molecular formula C9H8N2O B1595063 3-Oxo-2-(pyridin-2-yl)butanenitrile CAS No. 57115-24-9

3-Oxo-2-(pyridin-2-yl)butanenitrile

Cat. No. B1595063
CAS RN: 57115-24-9
M. Wt: 160.17 g/mol
InChI Key: ZKSFBSZAPWNWFK-UHFFFAOYSA-N
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Description

3-Oxo-2-(pyridin-2-yl)butanenitrile is a chemical compound with the CAS Number: 57115-24-9 . It has a molecular weight of 160.18 and its IUPAC name is 3-oxo-2-(2-pyridinyl)butanenitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Oxo-2-(pyridin-2-yl)butanenitrile is 1S/C9H8N2O/c1-7(12)8(6-10)9-4-2-3-5-11-9/h2-5,8H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Oxo-2-(pyridin-2-yl)butanenitrile is a solid at room temperature . It has a molecular weight of 160.18 .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Zhang et al. (2016) describe the use of 3-oxo-3-(pyridin-3-yl)propanenitrile in the synthesis of pyrazolopyridine derivatives using a magnetically separable catalyst. This showcases its role in facilitating complex organic reactions (Zhang et al., 2016).
    • Yavari et al. (2004) discuss the reaction of 3-oxo-2-phenyl-butanenitrile with dialkyl acetylenedicarboxylates, leading to the production of ylides. This research highlights its utility in the formation of functionally diverse chemical compounds (Yavari et al., 2004).
  • Oxidation Reactions :

    • Zolfigol et al. (2006) utilized 3-oxo-2-(pyridin-2-yl)butanenitrile in the oxidation of dihydropyridines to pyridine derivatives, demonstrating its effectiveness in oxidation reactions under mild conditions (Zolfigol et al., 2006).
  • Complex Formation and Structural Chemistry :

    • Warad et al. (2018) conducted a study involving the synthesis of dipyridin-2-ylmethanone oxime and its copper complexes, where the compound played a role in the formation of complex structures and was analyzed for its molecular conformation (Warad et al., 2018).
    • Konidaris et al. (2009) explored the formation of dinuclear and trinuclear complexes in zinc(II) benzoate/pyridyl oxime chemistry, demonstrating the versatility of the compound in forming various complex structures (Konidaris et al., 2009).
  • Environmental Applications :

    • Li et al. (2017) studied the degradation mechanism of pyridine in drinking water, where the compound was used as a representative type of nitrogen heterocyclic compound. This research provides insights into environmental remediation techniques (Li et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

3-oxo-2-pyridin-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8(6-10)9-4-2-3-5-11-9/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSFBSZAPWNWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318023
Record name NSC324619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2-(pyridin-2-yl)butanenitrile

CAS RN

57115-24-9
Record name 57115-24-9
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Record name NSC324619
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2-(pyridin-2-yl)butanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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